molecular formula C9H9N3O B008620 (1-phenyl-1H-1,2,3-triazol-4-yl)methanol CAS No. 103755-58-4

(1-phenyl-1H-1,2,3-triazol-4-yl)methanol

Cat. No.: B008620
CAS No.: 103755-58-4
M. Wt: 175.19 g/mol
InChI Key: UBFOXHGJGFQOFV-UHFFFAOYSA-N
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Description

(1-Phenyl-1H-1,2,3-triazol-4-yl)methanol is a chemical compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and material sciences. The triazole ring is a five-membered ring containing three nitrogen atoms, which contributes to its unique chemical properties and reactivity .

Mechanism of Action

Target of Action

The primary target of (1-phenyl-1H-1,2,3-triazol-4-yl)methanol is the Steroid Sulfatase (STS) enzyme . STS is a crucial enzyme for steroidogenesis, acting by hydrolyzing inactive steroid sulfates, which are the precursors for the biosynthesis of active estrogens and androgens .

Mode of Action

The compound interacts with its target, the STS enzyme, through a speculated nucleophilic substitution reaction. The sulfamate group, a sulfate mimic, is believed to interact with the formylglycine residue, resulting in the sulfamoylation and inactivation of the catalytic site . The triazole moieties and the triazole-linked aromatic rings of the ligands fit in the STS active site, stabilized by a multitude of van der Waals interactions with various amino acids .

Biochemical Pathways

The compound’s action on the STS enzyme affects the steroidogenesis pathway. By inhibiting STS, the compound prevents the hydrolysis of inactive steroid sulfates, thereby reducing the availability of active hormones for cancer cells . This action can have downstream effects on various hormone-dependent processes, including the growth of certain types of tumors .

Pharmacokinetics

The compound’s molecular weight (17519) and its solid physical form suggest that it may have suitable pharmacokinetic properties .

Result of Action

The compound has demonstrated potent inhibitory activity against the STS enzyme. The most active compound in a series of similar derivatives showed an extraordinary STS inhibitory potency in MCF-7 cells, with an IC50 value improved 5-fold compared to that of the reference Irosustat . This suggests that the compound’s action can effectively reduce the availability of active hormones for cancer cells, potentially inhibiting the growth of hormone-dependent tumors .

Action Environment

The compound’s storage temperature is indicated as room temperature, suggesting that it may be stable under normal environmental conditions

Preparation Methods

Synthetic Routes and Reaction Conditions: (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol can be synthesized through a copper-catalyzed azide-alkyne cycloaddition reaction, commonly known as “click chemistry.” This reaction involves the reaction of phenyl azide with propargyl alcohol in the presence of a copper catalyst. The reaction is typically carried out in a mixture of water and acetonitrile at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(1-Phenyl-1H-1,2,3-triazol-4-yl)methanol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol is unique due to its specific combination of the triazole ring and the methanol group, which imparts distinct chemical properties and reactivity. Its ability to act as a versatile building block in organic synthesis and its potential as an enzyme inhibitor make it a valuable compound in various fields of research .

Properties

IUPAC Name

(1-phenyltriazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c13-7-8-6-12(11-10-8)9-4-2-1-3-5-9/h1-6,13H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBFOXHGJGFQOFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(N=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20351763
Record name (1-phenyl-1H-1,2,3-triazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103755-58-4
Record name (1-phenyl-1H-1,2,3-triazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-phenyl-1H-1,2,3-triazol-4-yl)methanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Phenyl azide (2.02 g, 17.0 mmol) was dissolved in neat propargyl alcohol (3 mL) and the mixture was heated to 90° C. for 2 h. The reaction mixture was cooled to room temperature and the reaction mixture was diluted into diethyl ether and left overnight during which time 7 precipitated as a crystalline solid to afford 1.03 g (35%) of the desired product 7 while the mother liquor contained primarily the regioisomer 9: 1H NMR (400 MHz, CDCl3) δ 7.97, (s, 1H), 7.70, (d, J=8.40 Hz, 2H), 7.50, (m, 2H), 7.41 (m, 1H), 4.88, (d, J=6.00 Hz, 2H), 2.70, (bs, 1H).
Quantity
2.02 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
35%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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